Methyl 3-amino-7-isoquinolinecarboxylate chemical structure and molecular weight
Methyl 3-amino-7-isoquinolinecarboxylate chemical structure and molecular weight
Title: Methyl 3-Amino-7-isoquinolinecarboxylate: Structural Characterization, Molecular Weight, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, heteroaromatic scaffolds serve as the architectural foundation for targeted therapeutics. Methyl 3-aminoisoquinoline-7-carboxylate (CAS: 2090821-93-3) has emerged as a privileged pharmacophore, particularly in the design of kinase inhibitors and topoisomerase poisons[1]. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth analysis of its physicochemical properties, molecular weight profiling, synthetic methodologies, and pharmacological utility. By understanding the causality behind its structural features, researchers can better leverage this scaffold in late-stage functionalization and target engagement.
Chemical Identity and Structural Architecture
The utility of methyl 3-amino-7-isoquinolinecarboxylate lies in its highly functionalized, planar bicyclic system[2]. The molecule features two critical vectors for derivatization:
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The 3-Amino Group: Acts as a potent hydrogen bond donor. When paired with the endocyclic isoquinoline nitrogen (a hydrogen bond acceptor), it forms a classic "hinge-binding" motif essential for anchoring the molecule within the ATP-binding pocket of kinases[1].
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The 7-Methyl Carboxylate: Serves a dual purpose. Synthetically, it acts as a robust, orthogonally stable electron-withdrawing group during high-temperature cyclizations[3]. Pharmacologically, it provides a versatile handle that can be saponified and coupled with various amines to optimize pharmacokinetic properties (e.g., solubility and metabolic stability).
Table 1: Physicochemical and Structural Properties
| Property | Value | Causality / Scientific Significance |
| IUPAC Name | Methyl 3-aminoisoquinoline-7-carboxylate | Standardized nomenclature for reproducible reporting. |
| CAS Registry Number | 2090821-93-3 | Unique identifier for commercial procurement and database tracking. |
| PubChem CID | 131498561 | Centralized database index for structural validation[2]. |
| Molecular Formula | C₁₁H₁₀N₂O₂ | Defines the absolute atomic composition. |
| Hydrogen Bond Donors | 1 (from -NH₂) | Critical for interacting with the backbone carbonyls of target proteins. |
| Hydrogen Bond Acceptors | 4 (N, O, O, N) | Facilitates diverse binding interactions and improves aqueous solubility. |
| Topological Polar Surface Area | 65.21 Ų | Optimal for cellular permeability (TPSA < 90 Ų generally favors membrane crossing). |
Molecular Weight Determination & Mass Spectrometry Profiling
Accurate molecular weight calculation and exact mass determination are self-validating prerequisites before advancing any compound into biological assays. The molecular weight of methyl 3-amino-7-isoquinolinecarboxylate is calculated based on standard atomic weights:
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Carbon (C): 11 × 12.011 = 132.121 g/mol
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Hydrogen (H): 10 × 1.008 = 10.080 g/mol
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Nitrogen (N): 2 × 14.007 = 28.014 g/mol
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Oxygen (O): 2 × 15.999 = 31.998 g/mol
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Total Molecular Weight: 202.21 g/mol
Exact Mass for HRMS Validation: For High-Resolution Mass Spectrometry (HRMS) utilizing Electrospray Ionization (ESI), the exact monoisotopic mass is 202.0742 Da . When analyzing the compound via LC-MS (positive ion mode), researchers must monitor for the [M+H]+ peak at m/z 203.0815 . Confirming this exact mass ensures that no isobaric impurities (such as desmethylated byproducts or oxidized intermediates) compromise downstream pharmacological data.
Advanced Synthetic Methodology
Historically, the synthesis of highly substituted 3-aminoisoquinolines relied on harsh cyclocondensations that suffered from poor functional group tolerance. Modern synthetic routes leverage transition-metal or Lewis acid-catalyzed annulations, which offer superior atom economy and regioselectivity[3][4].
Below is a self-validating, step-by-step protocol for constructing the 3-aminoisoquinoline core via a desulfurizative annulation of ynamides with 1,2-benzisothiazoles[3].
Protocol: Lewis Acid-Catalyzed Desulfurizative Annulation
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Step 1: Reagent Preparation. In an oven-dried Schlenk tube under an inert argon atmosphere, combine methyl 1,2-benzisothiazole-5-carboxylate (0.2 mmol) and the desired ynamide (0.3 mmol) in anhydrous 1,2-dichloroethane (DCE, 2.0 mL).
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Step 2: Catalyst Addition. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 20 mol%). Causality: TMSOTf acts as a potent Lewis acid, activating the nitrogen-sulfur bond of the benzisothiazole to facilitate nucleophilic attack by the ynamide[3].
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Step 3: Annulation & Rearrangement. Seal the tube and heat the mixture to 120°C for 12 hours. Causality: At elevated temperatures, the initial [5+2] cycloaddition intermediate undergoes a thermodynamically driven desulfurizative rearrangement, expelling sulfur to yield the stable aromatic isoquinoline system.
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Step 4: Quenching & Extraction. Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ (5 mL) to neutralize the Lewis acid, preventing product degradation. Extract the aqueous layer with dichloromethane (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Step 5: Self-Validating Purification. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient). Validate the isolated product by confirming the [M+H]+ peak at m/z 203.08 via LC-MS and verifying the diagnostic C4-aromatic proton singlet in the ¹H NMR spectrum (~7.0 ppm).
Caption: Workflow for the Lewis acid-catalyzed synthesis of the 3-aminoisoquinoline core.
Pharmacological Applications & Target Engagement
The methyl 3-amino-7-isoquinolinecarboxylate scaffold is highly prized in oncology and targeted therapy. Its primary application lies in the development of Kinase Inhibitors .
Mechanism of Action (FLT3 and Src-Family Kinases): Mutations in the FMS-like tyrosine kinase 3 (FLT3) are primary drivers in acute myeloid leukemia (AML). Derivatives of 3-aminoisoquinolines have been shown to potently inhibit FLT3 and Src-family kinases[1]. The causality of this inhibition is structural: the 3-aminoisoquinoline core perfectly mimics the adenine ring of ATP. The exocyclic 3-amino group donates a hydrogen bond to the kinase hinge region, while the endocyclic nitrogen accepts one. By occupying the ATP-binding pocket, these derivatives block the autophosphorylation of FLT3, thereby shutting down downstream STAT5 and PI3K signaling cascades, ultimately inducing apoptosis in leukemic cells[1].
Caption: Pharmacological mechanism of 3-aminoisoquinoline derivatives inhibiting FLT3 kinase pathways.
Conclusion
Methyl 3-amino-7-isoquinolinecarboxylate (MW: 202.21 g/mol ) is far more than a simple chemical building block; it is a meticulously designed pharmacophore that bridges the gap between synthetic organic chemistry and targeted drug discovery. By utilizing advanced desulfurizative annulation techniques and leveraging its inherent hinge-binding capabilities, researchers can rapidly generate libraries of potent, selective inhibitors for complex oncological targets.
References
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National Center for Biotechnology Information. "Methyl 3-aminoisoquinoline-7-carboxylate | C11H10N2O2 | CID 131498561". PubChem. URL: [Link]
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Larocque, E., et al. "Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines." Future Medicinal Chemistry, PubMed Central (PMC). URL: [Link]
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Wang, Y., et al. "Annulations of Ynamides with 1,2-Benzisothiazoles to Construct 1,4-Benzothiazepines and 3-Aminoisoquinolines." Organic Letters, American Chemical Society. URL: [Link]
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Zhang, X., et al. "Rh(III)-Catalyzed Oxidative Annulation of Isoquinolones with Diazoketoesters Featuring an in Situ Deacylation: Synthesis of Isoindoloisoquinolones and Their Transformation to Rosettacin Analogues." The Journal of Organic Chemistry, American Chemical Society. URL: [Link]
